tert-butyl N-[N'-[2-(2-hydroxyethoxy)ethyl]-N-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl]carbamimidoyl]carbamate
Description
This compound is a structurally complex carbamate derivative featuring a sulfonamide-linked pentamethyl benzofuran core and a hydroxyethoxyethyl side chain. The tert-butyl carbamate group serves as a protective moiety, commonly employed to stabilize reactive intermediates in organic synthesis . The hydroxyethoxyethyl chain may enhance solubility in polar solvents, a critical factor in pharmaceutical formulations or catalytic processes.
Properties
IUPAC Name |
tert-butyl N-[N'-[2-(2-hydroxyethoxy)ethyl]-N-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl]carbamimidoyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H37N3O7S/c1-14-15(2)19(16(3)17-13-23(7,8)32-18(14)17)34(29,30)26-20(24-9-11-31-12-10-27)25-21(28)33-22(4,5)6/h27H,9-13H2,1-8H3,(H2,24,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHPDNVDYTOIHLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCOCCO)NC(=O)OC(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H37N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[N'-[2-(2-hydroxyethoxy)ethyl]-N-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl]carbamimidoyl]carbamate typically involves the protection of amino groups using Boc and Pbf protecting groups. The Boc group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine . The Pbf group is introduced using pentafluorophenyl chloroformate (Pbf-Cl) in the presence of a base . The amidino group can be introduced through various methods, including the reaction of amines with carbodiimides or nitriles .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated solid-phase peptide synthesis (SPPS) is common in industrial settings, allowing for the efficient and scalable production of peptides and peptide derivatives .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[N'-[2-(2-hydroxyethoxy)ethyl]-N-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl]carbamimidoyl]carbamate undergoes various chemical reactions, including:
Oxidation: The Boc and Pbf groups are stable under mild oxidative conditions.
Substitution: The amidino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Boc Protection: Di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine.
Pbf Protection: Pentafluorophenyl chloroformate (Pbf-Cl) in the presence of a base.
Amidino Group Introduction: Reaction of amines with carbodiimides or nitriles.
Major Products Formed
The major products formed from these reactions include Boc-protected amines, Pbf-protected amines, and amidino derivatives.
Scientific Research Applications
tert-butyl N-[N'-[2-(2-hydroxyethoxy)ethyl]-N-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl]carbamimidoyl]carbamate has a wide range of applications in scientific research:
Chemistry: Used in peptide synthesis to protect amino groups during chemical reactions.
Biology: Utilized in the synthesis of biologically active peptides and proteins.
Medicine: Employed in the development of peptide-based drugs and therapeutic agents.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl N-[N'-[2-(2-hydroxyethoxy)ethyl]-N-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl]carbamimidoyl]carbamate involves the protection of amino groups, preventing unwanted side reactions during chemical synthesis. The Boc group is stable under basic conditions and can be removed under acidic conditions, while the Pbf group provides stability under a wide range of conditions . The amidino group can participate in various chemical reactions, enhancing the compound’s versatility .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structural and functional comparisons with related compounds:
Physicochemical and Functional Comparisons
- Solubility : The hydroxyethoxyethyl chain in the target compound likely improves aqueous solubility compared to purely aromatic sulfonamides (e.g., phenylsulfonamide derivatives in ). However, the pentamethyl benzofuran core may counteract this by increasing logP (lipophilicity).
- Synthetic Accessibility: The target compound’s synthesis likely parallels methods for tert-butyl carbamates (e.g., sulfonylation of amino alcohols using benzofuran sulfonyl chloride) . However, steric hindrance from the pentamethyl benzofuran group could complicate reaction efficiency.
- Biological Relevance : Sulfonamide-containing carbamates are often explored as protease inhibitors or antibacterial agents. The benzofuran moiety may confer unique binding interactions absent in simpler analogues .
Biological Activity
tert-butyl N-[N'-[2-(2-hydroxyethoxy)ethyl]-N-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl]carbamimidoyl]carbamate is a complex organic compound with potential biological applications. This article examines its synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₉N₃O₆S
- Molecular Weight : 293.36 g/mol
- CAS Number : 106984-09-2
The compound features a tert-butyl group linked to a carbamate structure, which is further modified with a hydroxyethoxy group and a benzofuran derivative. This unique structure may contribute to its biological activity.
Antiproliferative Effects
Research indicates that compounds with similar structural motifs exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies on related benzofuran derivatives have shown promising results:
| Compound | Cell Line | IC₅₀ (nM) |
|---|---|---|
| CA-4 | HeLa | 180 |
| CA-4 | MDA-MB-231 | 370 |
| 6a | A549 | 200 |
| 6g | HT-29 | 3100 |
| 6i | MCF-7 | 370 |
These findings suggest that the benzofuran moiety plays a crucial role in inhibiting cell proliferation by interfering with tubulin polymerization and HDAC (Histone Deacetylase) activity .
The mechanism of action for compounds like this compound is hypothesized to involve:
- Inhibition of Tubulin Polymerization : Compounds similar to this one have been shown to disrupt microtubule dynamics, leading to cell cycle arrest.
- HDAC Inhibition : The presence of hydroxamic acid or similar functional groups can enhance HDAC inhibitory activity, promoting acetylation of histones and altering gene expression related to cell growth and survival .
Study on Related Compounds
A study published in EBioMedicine explored the effectiveness of various PROTAC (Proteolysis Targeting Chimeras) linkers in cancer therapy. The results indicated that linkers similar to this compound could facilitate selective degradation of target proteins involved in cancer progression .
Q & A
Basic: What are the critical considerations for synthesizing this compound with high purity?
Methodological Answer:
Synthesis requires precise control of reaction conditions. The tert-butyl carbamate core is typically functionalized via nucleophilic substitution or coupling reactions. For example:
- Step 1: React tert-butyl carbamate with a sulfonylated benzofuran derivative (e.g., 2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-sulfonyl chloride) under anhydrous conditions using a base like triethylamine to neutralize HCl byproducts .
- Step 2: Introduce the hydroxyethoxyethylcarbamimidoyl moiety via a carbodiimide-mediated coupling (e.g., EDC/HOBt) to ensure regioselectivity .
- Purification: Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water to achieve >95% purity. Monitor intermediates via TLC and final product via HPLC .
Advanced: How can conflicting NMR data for structural confirmation be resolved?
Methodological Answer:
Discrepancies in NMR peaks (e.g., unexpected splitting or integration ratios) often arise from:
- Dynamic rotational isomerism in the carbamate or sulfonamide groups. Use variable-temperature NMR (VT-NMR) to observe coalescence of split peaks at higher temperatures .
- Residual solvents or byproducts. Employ deuterated solvents (e.g., DMSO-d6) and compare with computational predictions (DFT-based NMR simulations) using software like Gaussian .
- Stereochemical ambiguity. Perform NOESY or ROESY experiments to confirm spatial proximity of protons in the benzofuran and hydroxyethoxyethyl groups .
Basic: What solvent systems are optimal for stability studies?
Methodological Answer:
Stability varies with solvent polarity and pH:
- Aqueous buffers (pH 7.4): Hydrolysis of the carbamate group occurs within 24 hours at 37°C. Use phosphate-buffered saline (PBS) for short-term studies .
- Organic solvents: The compound is stable in DMSO or DMF for >1 month at -20°C. Avoid chlorinated solvents (e.g., DCM) due to potential sulfonamide degradation .
- Lyophilization: For long-term storage, lyophilize from tert-butanol/water (1:1) to prevent aggregation .
Advanced: How does the sulfonylbenzofuran moiety influence biological activity?
Methodological Answer:
The sulfonyl group enhances binding to hydrophobic enzyme pockets (e.g., cytochrome P450 isoforms), while the benzofuran core contributes to π-π stacking with aromatic residues:
- Enzyme inhibition assays: Test against CYP3A4 using fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin). IC50 values typically range 1–10 µM due to competitive inhibition .
- Molecular docking: Use Schrödinger Suite or AutoDock Vina to model interactions. The sulfonyl oxygen forms hydrogen bonds with Arg105 and His307 in CYP3A4 .
- SAR studies: Replace the pentamethylbenzofuran with unsubstituted benzofuran to observe a 5-fold decrease in potency, confirming the role of methyl groups in hydrophobic interactions .
Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and reactions due to dust formation .
- Spill management: Absorb spills with vermiculite or sand, then dispose as hazardous waste. Avoid water to prevent sulfonamide hydrolysis .
- First aid: For skin contact, wash with 10% polyethylene glycol 400 in water (not pure water) to solubilize hydrophobic residues .
Advanced: How can reaction yields be optimized in flow chemistry setups?
Methodological Answer:
Flow systems improve reproducibility for multi-step syntheses:
- Residence time optimization: Use a microreactor (0.5 mm ID) with a 2-minute residence time at 60°C for the sulfonylation step (yield increases from 65% to 88% vs. batch) .
- In-line monitoring: Incorporate FTIR or UV-Vis sensors after each reactor module to detect intermediates and adjust flow rates dynamically .
- Solvent compatibility: Use a biphasic system (toluene/water) with a membrane separator to remove HCl byproducts continuously .
Basic: What analytical techniques validate compound identity post-synthesis?
Methodological Answer:
- LC-MS: Confirm molecular ion ([M+H]+ at m/z ~650) and check for sulfonamide-related fragments (e.g., m/z 215 for the benzofuran-sulfonyl group) .
- Elemental analysis: Acceptable ranges: C (58–60%), H (6.5–7.2%), N (6–7%) .
- XRPD: Compare diffraction patterns with computational models to confirm crystallinity and polymorphic form .
Advanced: What strategies mitigate decomposition during biological assays?
Methodological Answer:
- Serum stability: Add 0.1% bovine serum albumin (BSA) to cell culture media to sequester hydrolytic enzymes .
- Light protection: Store stock solutions in amber vials; the benzofuran moiety is prone to photooxidation under UV light .
- Cryopreservation: Aliquot working solutions in cryotubes with 5% trehalose to prevent freeze-thaw degradation .
Basic: How is solubility enhanced for in vitro testing?
Methodological Answer:
- Co-solvents: Use 10% β-cyclodextrin in PBS to solubilize the compound up to 1 mM .
- pH adjustment: Dissolve in 0.1 M citrate buffer (pH 5.0) where the carbamate group remains protonated, increasing aqueous solubility by 3-fold .
Advanced: What computational methods predict metabolite profiles?
Methodological Answer:
- In silico metabolism: Use Meteor (Lhasa Limited) or GLORYx to simulate Phase I/II metabolism. Predominant pathways include:
- Validation: Compare with in vitro hepatocyte incubations (human liver microsomes + NADPH) analyzed by HRMS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
